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Compound of Interest

Compound Name: 2-Ethoxybenzamide

Cat. No.: B1671398 Get Quote

Spectroscopic Analysis of 2-Ethoxybenzamide:
A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of 2-Ethoxybenzamide, a significant compound in pharmaceutical research. The guide is

intended for researchers, scientists, and drug development professionals, offering detailed

data, experimental protocols, and a logical workflow for its characterization using Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-Ethoxybenzamide.

¹H NMR Data
Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8-8.2 m 1H Ar-H

~6.9-7.5 m 3H Ar-H

~5.5-7.0 br s 2H -CONH₂

4.13 q 2H -OCH₂CH₃

1.47 t 3H -OCH₂CH₃

Note: Actual chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) Reference: Tetramethylsilane (TMS)

Chemical Shift (δ) ppm Assignment

167.8 C=O (Amide)

156.0 C-O (Aromatic)

132.5 Ar-C

131.0 Ar-C

121.5 Ar-C

120.8 Ar-C

113.2 Ar-C

64.0 -OCH₂CH₃

14.7 -OCH₂CH₃

Note: The specific assignment of aromatic carbons can be further confirmed by advanced 2D

NMR techniques.
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Infrared (IR) Spectroscopy Data
Technique: KBr Pellet

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad N-H stretch (Amide)

3100-3000 Medium C-H stretch (Aromatic)

2980-2850 Medium C-H stretch (Aliphatic)

~1650 Strong C=O stretch (Amide I)

~1600 Medium N-H bend (Amide II)

1600-1450 Medium to Strong C=C stretch (Aromatic)

1250-1000 Strong C-O stretch (Ether)

Mass Spectrometry Data
Ionization Method: Electron Ionization (EI)

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

165 ~40 [M]⁺ (Molecular Ion)

148 ~40 [M - NH₃]⁺

121 ~100 [M - C₂H₄O]⁺

120 ~90 [M - C₂H₅O]⁺

105 ~50 [C₇H₅O]⁺

92 ~75 [C₆H₄O]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the 2-
Ethoxybenzamide molecule.

Methodology:

Sample Preparation:

For ¹H NMR, dissolve 5-25 mg of 2-Ethoxybenzamide in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

For ¹³C NMR, a more concentrated solution is preferable; dissolve as much of the

compound as possible in 0.7 mL of the chosen deuterated solvent to achieve a saturated

or near-saturated solution.[1]

Filter the solution through a pipette with a small plug of glass wool to remove any

particulate matter.[1]

Transfer the filtered solution into a clean, dry 5 mm NMR tube.

Add a small amount of a reference standard, typically Tetramethylsilane (TMS), to the

solution to calibrate the chemical shift scale to 0 ppm.

Instrument Setup:

Place the NMR tube in the spectrometer's probe.

Tune and shim the magnetic field to achieve optimal homogeneity and resolution.

Data Acquisition:

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical

parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

For ¹³C NMR: Acquire the spectrum with proton decoupling to simplify the spectrum to

single lines for each carbon. Due to the lower natural abundance and sensitivity of ¹³C, a

larger number of scans and a longer acquisition time are typically required.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-Ethoxybenzamide by measuring the

absorption of infrared radiation.

Methodology (KBr Pellet Method):[2][3][4]

Sample Preparation:

Thoroughly dry IR-grade potassium bromide (KBr) powder in an oven at ~110°C for

several hours and store it in a desiccator to prevent moisture absorption.[2]

In an agate mortar and pestle, grind 1-2 mg of 2-Ethoxybenzamide to a fine powder.

Add approximately 100-200 mg of the dried KBr powder to the mortar.[3]

Gently but thoroughly mix the sample and KBr by grinding until a homogeneous mixture is

obtained.

Pellet Formation:

Transfer the powder mixture into a pellet die.

Place the die in a hydraulic press.

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or

translucent pellet.[4]

Data Acquisition:

Carefully remove the pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of 2-
Ethoxybenzamide.

Methodology (Electron Ionization - EI):

Sample Introduction:

Introduce a small amount of the solid 2-Ethoxybenzamide sample into the mass

spectrometer via a direct insertion probe. The compound must be volatile enough to be

analyzed by EI.[5]

Ionization:

In the ion source, the sample is vaporized and bombarded with a high-energy electron

beam (typically 70 eV).[5][6] This causes the molecule to ionize and fragment.

Mass Analysis:

The resulting positively charged ions (the molecular ion and various fragment ions) are

accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

The separated ions are detected, and a mass spectrum is generated, plotting the relative

abundance of each ion versus its m/z value.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid

organic compound like 2-Ethoxybenzamide.
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Caption: Workflow for Spectroscopic Analysis of 2-Ethoxybenzamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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